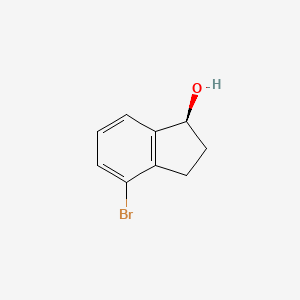

(S)-4-Bromo-2,3-dihydro-1H-inden-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-4-bromo-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXQQZNOSYBFTN-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1O)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Asymmetric Synthesis of 4-Bromo-1-Indanol

Abstract

Chiral 1-indanols are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of a multitude of pharmacologically active compounds.[1][2] Specifically, 4-bromo-1-indanol, with its defined stereocenter, is a valuable chiral building block for developing novel therapeutics, including agents for treating neurodegenerative diseases and cancer.[2][3][4][5] The biological activity of such molecules is often contingent on their absolute stereochemistry, making enantioselective synthesis not merely an academic exercise but a critical necessity for drug development.[6][7] This guide provides an in-depth exploration of the primary methodologies for the asymmetric synthesis of 4-bromo-1-indanol, focusing on the enantioselective reduction of its prochiral precursor, 4-bromo-1-indanone. We will dissect the mechanistic underpinnings, practical considerations, and detailed protocols for leading strategies, including catalytic asymmetric hydrogenation, transfer hydrogenation, and stoichiometric chiral reductions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this critical synthetic transformation.

Foundational Strategy: Synthesis of the Prochiral Precursor, 4-Bromo-1-Indanone

The journey to enantiopure 4-bromo-1-indanol begins with the robust synthesis of its precursor, 4-bromo-1-indanone. The most prevalent and reliable method is the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.[3][8][9] This reaction typically involves converting the carboxylic acid to a more reactive acid chloride using an agent like thionyl chloride (SOCl₂), followed by cyclization promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃).[8] The causality here is clear: the Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, enhancing its electrophilicity and facilitating the intramolecular electrophilic aromatic substitution to form the five-membered ring of the indanone core.

Caption: Workflow for the synthesis of 4-bromo-1-indanone.

Experimental Protocol: Synthesis of 4-Bromo-1-indanone[8]

-

Acid Chloride Formation: To a solution of 3-(2-bromophenyl)propanoic acid (1.0 equiv) in 1,2-dichloroethane (10 vol), add thionyl chloride (2.5 equiv). Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cooling and Concentration: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude acid chloride is used directly in the next step.

-

Friedel-Crafts Cyclization: Prepare a suspension of anhydrous aluminum chloride (1.65 equiv) in dichloromethane (DCM, 5 vol) in a separate flask under an inert atmosphere (N₂ or Ar). Cool the suspension in an ice bath (0-5 °C).

-

Addition: Dissolve the crude acid chloride from step 2 in DCM (5 vol) and add it dropwise to the AlCl₃ suspension, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC or GC/MS.

-

Quenching and Work-up: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 vol). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to yield 4-bromo-1-indanone as a solid.

Core Methodologies for Asymmetric Reduction

The conversion of the prochiral 4-bromo-1-indanone to the chiral 4-bromo-1-indanol is the critical enantioselective step. Several powerful methods have been developed, each with distinct advantages in terms of selectivity, scalability, and operational simplicity.

Corey-Itsuno Reduction (CBS Reduction)

The Corey-Itsuno, or Corey-Bakshi-Shibata (CBS), reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[10][11][12] The methodology employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source, typically borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[13]

Mechanistic Insight: The effectiveness of the CBS reduction stems from a well-defined, pre-organized transition state.[10][14] The Lewis acidic boron atom of the oxazaborolidine catalyst coordinates to the carbonyl oxygen of the ketone. Simultaneously, the borane reductant coordinates to the Lewis basic nitrogen atom of the catalyst. This brings the ketone and the hydride source into close proximity within a rigid, chair-like six-membered transition state, facilitating a highly stereoselective intramolecular hydride transfer to one specific face of the ketone.[11][14] The choice of the (R)- or (S)-enantiomer of the catalyst dictates the stereochemistry of the resulting alcohol.

Caption: Simplified workflow of the CBS reduction mechanism.

Experimental Protocol: (S)-4-Bromo-1-indanol via CBS Reduction

-

Setup: In an oven-dried, round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 equiv).

-

Solvent and Borane: Add anhydrous tetrahydrofuran (THF, 10 vol). Cool the solution to 0 °C in an ice bath.

-

Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 equiv) dropwise. Stir the mixture at 0 °C for 15 minutes.

-

Substrate Addition: Dissolve 4-bromo-1-indanone (1.0 equiv) in anhydrous THF (5 vol) and add it dropwise to the catalyst-borane solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C. Monitor its progress by TLC (typically complete within 1-2 hours).

-

Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

-

Work-up: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Add 1 M HCl and extract the product with ethyl acetate (3 x 10 vol).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield (S)-4-bromo-1-indanol.

| Parameter | Typical Value |

| Catalyst | (R)-Methyl-CBS |

| Catalyst Loading | 5-10 mol% |

| Hydride Source | BH₃·SMe₂ or BH₃·THF |

| Solvent | THF, Toluene |

| Temperature | 0 °C to room temp. |

| Typical Yield | 90-98% |

| Typical ee | >95% |

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is an operationally simpler and often safer alternative to methods requiring high-pressure hydrogen gas.[15] This technique uses a stable, easily handled hydrogen source, most commonly a mixture of formic acid and triethylamine (HCO₂H/Et₃N), in conjunction with a chiral transition metal catalyst.[15]

Mechanistic Insight: Noyori-type ruthenium(II) catalysts, featuring a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like TsDPEN), are highly effective for this transformation. The mechanism involves the formation of a ruthenium-hydride species from the formic acid/triethylamine azeotrope. The prochiral ketone coordinates to this metal-hydride complex. The chiral ligands create a sterically defined environment around the metal center, forcing the ketone to approach in a specific orientation. This controlled geometry dictates the facial selectivity of the hydride transfer from the ruthenium to the carbonyl carbon, resulting in the formation of one enantiomer of the alcohol in high excess.

Experimental Protocol: (R)-4-Bromo-1-indanol via ATH

-

Catalyst Preparation: In a Schlenk flask under an argon atmosphere, add the catalyst, for example, RuCl (0.5-1.0 mol%).

-

Reaction Mixture: Add 4-bromo-1-indanone (1.0 equiv) to the flask.

-

Hydrogen Source: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add this mixture to the flask (5-10 vol).

-

Reaction Conditions: Stir the resulting solution at room temperature (25-30 °C) for 12-24 hours. Monitor the reaction by TLC or HPLC.

-

Work-up: Upon completion, dilute the reaction mixture with water and ethyl acetate.

-

Extraction: Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 10 vol).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography to afford (R)-4-bromo-1-indanol.

| Parameter | Typical Value |

| Catalyst | Ru(II)-Ts-DENEB or similar |

| Catalyst Loading | 0.5-2 mol% |

| Hydrogen Source | HCOOH / Et₃N (5:2) |

| Solvent | Often the H-source itself, or DCM |

| Temperature | Room temperature |

| Typical Yield | 92-99% |

| Typical ee | >98% |

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a Nobel Prize-winning technology that stands as a benchmark for the enantioselective reduction of ketones.[16] This method utilizes a chiral ruthenium-diphosphine catalyst, most famously Ru-BINAP, and molecular hydrogen (H₂), often under pressure.[17][18]

Mechanistic Insight: The precatalyst, typically a Ru(II)-BINAP dihalide or dicarboxylate complex, is activated under hydrogen to form a dihydride species.[19][20] The ketone substrate coordinates to this active catalyst. The C₂-symmetric, atropisomeric BINAP ligand creates a highly ordered and sterically demanding chiral pocket. This forces the ketone to bind in a manner that exposes only one of its two prochiral faces to the ruthenium-hydride bond. The subsequent insertion of the carbonyl into the Ru-H bond proceeds through a six-membered pericyclic transition state, delivering the hydride with exceptional facial selectivity.[20] The chirality of the BINAP ligand ((R)- or (S)-) directly controls the enantiomeric outcome.[18]

Caption: Catalytic cycle for Noyori asymmetric hydrogenation.

Experimental Protocol: Noyori Asymmetric Hydrogenation

-

Setup: In a high-pressure autoclave equipped with a stirrer bar, add the catalyst, such as [RuCl₂( (S)-BINAP )]₂(NEt₃) (0.1-1.0 mol%).

-

Substrate and Solvent: Add 4-bromo-1-indanone (1.0 equiv) and a degassed solvent, typically methanol or ethanol (10-20 vol).

-

Reaction Conditions: Seal the autoclave. Purge the system several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 10-50 atm H₂).

-

Heating and Stirring: Heat the reaction to the desired temperature (e.g., 50-80 °C) and stir vigorously for the required time (6-24 hours).

-

Cooling and Depressurization: Cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

-

Work-up: Open the vessel and concentrate the reaction mixture under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent like ethyl acetate and purify by silica gel column chromatography to isolate the enantiopure 4-bromo-1-indanol.

| Parameter | Typical Value |

| Catalyst | Ru(II)-BINAP complex |

| Catalyst Loading | 0.1-1.0 mol% |

| Hydrogen Source | H₂ gas |

| Pressure | 10-100 atm |

| Solvent | Methanol, Ethanol |

| Temperature | 25-80 °C |

| Typical Yield | >95% |

| Typical ee | >99% |

Comparative Analysis & Field Insights

Choosing the optimal synthetic route depends on the specific project requirements, including scale, available equipment, cost, and desired purity.

| Method | Key Advantages | Key Considerations | Best Suited For |

| CBS Reduction | Excellent enantioselectivity; mild conditions; vast literature precedent. | Requires stoichiometric borane (waste); catalyst can be expensive; moisture sensitive. | Lab-scale synthesis; rapid access to either enantiomer. |

| Asymmetric Transfer Hydrogenation (ATH) | Operationally simple (no H₂ gas); high selectivity; mild conditions. | Catalyst loading may be higher than hydrogenation; formic acid is corrosive. | Bench-top synthesis at lab and kilo-lab scale. |

| Noyori Asymmetric Hydrogenation | Extremely high enantioselectivity and turnover numbers; highly scalable. | Requires specialized high-pressure equipment; H₂ gas handling has safety implications. | Industrial-scale production; when highest enantiopurity is critical. |

| Biocatalysis (KREDs) | Unmatched selectivity (often >99.9% ee); green (aqueous, mild); can reduce difficult substrates. | Requires screening to find a suitable enzyme; enzymes can be expensive for initial purchase. | Both lab and industrial scale, especially in "green chemistry" focused processes. |

Conclusion

The asymmetric synthesis of 4-bromo-1-indanol is a well-developed field offering several robust and high-yielding methodologies. For laboratory-scale synthesis where operational simplicity is key, Asymmetric Transfer Hydrogenation and CBS Reduction represent outstanding choices, consistently delivering high enantiomeric excess under mild, accessible conditions. For large-scale industrial campaigns where efficiency and catalyst turnover are paramount, Noyori Asymmetric Hydrogenation remains the gold standard, despite the requirement for specialized equipment. The continued emergence of highly active ketoreductases (KREDs) is also providing a powerful, green alternative that will undoubtedly see increased adoption. A thorough understanding of the mechanisms, protocols, and practical considerations detailed in this guide will empower researchers and drug development professionals to confidently select and execute the optimal strategy for producing this vital chiral building block.

References

- Synthesis of chiral 3-substituted indanones via an enantioselective reductive-Heck reaction.PubMed.

- Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates.University of the Witwatersrand, Johannesburg.

-

Corey–Itsuno reduction. Wikipedia. Available at: [Link]

- Corey–Itsuno reduction.Grokipedia.

-

Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)- and (−)-cis-3-phenyl-1-indanol. Royal Society of Chemistry. Available at: [Link]

-

Noyori Asymmetric Hydrogenation. SynArchive. Available at: [Link]

-

Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. CCS Chemistry. Available at: [Link]

-

Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Available at: [Link]

-

Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]

-

Itsuno-Corey Reduction. SynArchive. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

4-Bromo-1-indanol. Amerigo Scientific. Available at: [Link]

-

Asymmetric synthesis. University of Windsor. Available at: [Link]

-

Ryoji Noyori - Nobel Lecture. NobelPrize.org. Available at: [Link]

-

Noyori Hydrogenation. YouTube. Available at: [Link]

-

The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

-

4-bromo-1-indanol (C9H9BrO). PubChemLite. Available at: [Link]

-

Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. Available at: [Link]

-

asymmetric synthesis. CUTM Courseware. Available at: [Link]

-

asymmetric synthesis of norbornene based 1,4-amino alcohol derivatives and applications. METU Open Access. Available at: [Link]

-

cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. Available at: [Link]

-

Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio. HAL Open Science. Available at: [Link]

-

Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. PMC. Available at: [Link]

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.Google Patents.

-

A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones, and Its Generalization to the Formation of Bonds to C, O, and S. Organic Chemistry Portal. Available at: [Link]

-

Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. Innovation of Chemistry & Materials for Sustainability. Available at: [Link]

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. leapchem.com [leapchem.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. synarchive.com [synarchive.com]

- 13. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04538E [pubs.rsc.org]

- 16. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. synarchive.com [synarchive.com]

- 18. nobelprize.org [nobelprize.org]

- 19. youtube.com [youtube.com]

- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Mechanism of Stereoselective Reduction of 4-Bromo-1-Indanone

Executive Summary

The stereoselective reduction of 4-bromo-1-indanone to 4-bromo-1-indanol is a critical transformation in the synthesis of neuroprotective agents and chiral synthons. The rigid bicyclic structure of the indanone core, combined with the steric and electronic influence of the C4-bromine substituent, presents unique challenges and opportunities for enantiocontrol.

This guide dissects the mechanistic underpinnings of the two most prevalent reduction methodologies: Biocatalytic Reduction (KRED) and Corey-Bakshi-Shibata (CBS) Reduction . While CBS reduction remains a powerful tool for bench-scale synthesis, biocatalysis has emerged as the industrial gold standard due to superior enantiomeric excess (ee >99%) and atom economy.

Structural Analysis & Stereochemical Challenge

4-Bromo-1-indanone is a prochiral ketone . The challenge lies in differentiating the two faces of the carbonyl group (Re-face vs. Si-face) to selectively generate the (S)- or (R)-alcohol.

-

Steric Differentiation: The molecule possesses two distinct steric zones flanking the carbonyl:

-

The Aromatic Zone (Large): The benzene ring bearing the bulky 4-bromo substituent.

-

The Aliphatic Zone (Small): The methylene group at C2 of the cyclopentanone ring.

-

-

Electronic Effect: The electron-withdrawing bromine atom at the C4 position lowers the electron density of the aromatic ring, potentially influencing

-stacking interactions with chiral catalysts.

Route A: Biocatalytic Reduction (The Gold Standard)

Mechanism: Ketoreductase (KRED) Mediated Hydride Transfer

Biocatalysis utilizes engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs). These enzymes operate via a "Lock and Key" mechanism where the enzyme pocket is evolutionarily tuned to accept the substrate in only one orientation.

The Catalytic Cycle

-

Substrate Binding: 4-bromo-1-indanone enters the hydrophobic pocket of the KRED. The bulky 4-bromo-phenyl moiety binds to the large hydrophobic sub-pocket, while the smaller methylene group fits into the small sub-pocket.

-

Hydride Transfer: The cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form) acts as the hydride donor. The hydride is transferred from the C4 position of the nicotinamide ring to the carbonyl carbon of the indanone.

-

Prelog Rule Compliance: Most wild-type enzymes follow Prelog's rule, delivering the hydride to the Re-face to yield the (S)-alcohol. However, engineered "Anti-Prelog" KREDs are readily available to access the (R)-enantiomer.

-

Cofactor Recycling: To make the process economically viable, the oxidized cofactor (NADP+) is recycled back to NADPH using a secondary enzyme system, typically Glucose Dehydrogenase (GDH) , which oxidizes glucose to gluconolactone.

Visualization: Biocatalytic Cycle with Cofactor Regeneration

Figure 1: Coupled enzymatic cycle showing the reduction of the indanone by KRED and the regeneration of NADPH by GDH.

Route B: Corey-Bakshi-Shibata (CBS) Reduction

Mechanism: Oxazaborolidine-Catalyzed Borane Reduction [1]

For laboratories without access to enzyme libraries, the CBS reduction is the premier chemical method. It utilizes a chiral oxazaborolidine catalyst (derived from proline) to activate borane (

Mechanistic Steps[2]

-

Catalyst Activation: The nitrogen atom of the oxazaborolidine coordinates with

, forming a cis-fused bicyclic complex. This increases the Lewis acidity of the endocyclic boron and the Lewis basicity of the hydride on the coordinated -

Substrate Coordination: The carbonyl oxygen of 4-bromo-1-indanone coordinates to the endocyclic boron.

-

Stereocontrol: To minimize steric repulsion, the large group of the ketone (the 4-bromo-phenyl ring) orients away from the bulky R-group of the catalyst (typically a methyl or phenyl group on the boron).

-

-

Hydride Transfer: The hydride is transferred intramolecularly via a six-membered chair-like transition state.

-

Selectivity Rule:

-

(R)-Me-CBS catalyst typically yields the (S)-alcohol .

-

(S)-Me-CBS catalyst typically yields the (R)-alcohol .

-

Visualization: CBS Transition State Assembly

Figure 2: The assembly of the CBS catalytic cycle, highlighting the critical transition state where stereochemistry is defined.

Comparative Analysis of Methods

| Feature | Biocatalysis (KRED) | CBS Reduction |

| Enantiomeric Excess (ee) | Typically >99% | 90% - 97% |

| Catalyst Availability | Commercial Kits (Codexis, etc.) | Commercially available (Sigma, etc.) |

| Reaction Conditions | Aqueous Buffer, 30°C, pH 7 | THF, -20°C to 0°C, Moisture Sensitive |

| Scalability | Excellent (Green Chemistry) | Moderate (Borane safety handling) |

| Atom Economy | High (Catalytic cofactor) | Moderate (Stoichiometric borane) |

Detailed Experimental Protocols

Protocol A: Biocatalytic Reduction (Target: >99% ee)

Note: This protocol assumes the use of a commercially available KRED screening kit (e.g., Codexis) to identify the optimal hit. "KRED-X" refers to the optimal variant.

-

Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM Magnesium Sulfate (

). -

Substrate Solution: Dissolve 500 mg of 4-bromo-1-indanone in 2 mL of DMSO (or IPA).

-

Reaction Assembly:

-

To a reaction vessel, add 48 mL of Buffer.

-

Add 250 mg of Glucose (Co-substrate).

-

Add 5 mg of NADP+ (Cofactor).

-

Add 10 mg of GDH (Glucose Dehydrogenase).

-

Add 20 mg of KRED-X enzyme.

-

Initiate reaction by adding the Substrate Solution.

-

-

Incubation: Stir gently at 30°C for 24 hours. Maintain pH at 7.0 using 1M NaOH if necessary (gluconic acid production lowers pH).

-

Work-up: Extract the mixture with Ethyl Acetate (3 x 20 mL). Dry organic layer over

, filter, and concentrate.

Protocol B: CBS Reduction (Target: ~95% ee)

Safety Warning: Borane is toxic and highly reactive. Work under inert atmosphere.

-

Catalyst Prep: In a flame-dried flask under Argon, dissolve 1.0 mmol of (R)-Me-CBS in 10 mL anhydrous THF.

-

Borane Addition: Add 6.0 mmol of Borane-THF complex (1.0 M solution) to the catalyst. Stir at room temperature for 15 minutes.

-

Cooling: Cool the mixture to -20°C.

-

Substrate Addition: Dissolve 10 mmol (2.11 g) of 4-bromo-1-indanone in 20 mL anhydrous THF. Add this solution dropwise to the catalyst mixture over 1 hour. Slow addition is crucial for high ee.

-

Quench: Once TLC indicates consumption of starting material, carefully quench with Methanol (5 mL) at -20°C.

-

Work-up: Warm to room temperature, dilute with 1N HCl, and extract with Diethyl Ether. Wash with brine, dry, and concentrate.

Analytical Validation (HPLC)

To verify the mechanism and protocol success, enantiomeric excess must be determined.

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Retention:

-

(S)-4-bromo-1-indanol: ~12 min

-

(R)-4-bromo-1-indanol: ~15 min

-

(Note: Retention times vary by column age and exact conditions; run racemic standard first).

-

References

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. (2018). Describes the general utility and synthesis of indanone cores.

-

Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Comprehensive mechanism and transition state analysis for CBS reduction.

-

Biocatalytic Reduction of Ketones. Codexis Technology Overview. Details on KRED mechanism and cofactor recycling systems.

-

Enantioselective reduction of ketones. Journal of the American Chemical Society. Foundational work on the mechanism of oxazaborolidine catalysis.[1][2]

-

Noyori Asymmetric Transfer Hydrogenation. Chem-Station. Mechanism of Ru-catalyzed transfer hydrogenation for indanones.

Sources

Technical Guide: The Strategic Role of the Bromine Substituent in 4-Bromo-1-Indanol Reactivity

Executive Summary

4-Bromo-1-indanol (CAS: 5400-80-6) represents a privileged scaffold in medicinal chemistry, particularly in the synthesis of central nervous system (CNS) agents and selective receptor antagonists (e.g., CCR8). Its utility stems from its bifunctional nature: it possesses a chiral hydroxyl group at the C1 benzylic position and a reactive bromine "handle" at the C4 aromatic position.

This guide analyzes the unique reactivity profile of the C4-bromine substituent.[1] Unlike the more accessible C5 or C6 positions, the C4 position is distinct due to its peri-proximity to the aliphatic ring, creating a specific steric and electronic environment. This document details the exploitation of this substituent for palladium-catalyzed cross-couplings and metallation chemistries, providing validated protocols for researchers.

Structural & Electronic Landscape

The "Peri" Effect and Steric Crowding

The reactivity of the bromine atom at position 4 is heavily influenced by the fused cyclopentane ring. In the indane system, the C4 and C7 positions are ortho to the bridgehead carbons.

-

Steric Hindrance: The C4-Br bond is spatially proximate to the C3 methylene protons. While not as hindered as a 1,8-naphthalene system, this "peri-like" interaction affects the approach of bulky ligands during catalytic cycles (e.g., Oxidative Addition in Pd-catalysis).

-

Electronic Activation: The bromine is inductively withdrawing (-I) but mesomerically donating (+M). However, its position on the benzene ring allows for orthogonal functionalization relative to the C1-alcohol.

Chemo-Selectivity (Br vs. OH)

The coexistence of an aryl bromide and a secondary benzylic alcohol requires careful strategic planning:

-

Base Sensitivity: In base-mediated couplings (Suzuki/Heck), the C1-OH can deprotonate (

), potentially coordinating to the metal center or facilitating side reactions. -

Protection Strategy: For high-yield cross-couplings, transient protection of the C1-OH (e.g., TBS or MOM ether) is often recommended to prevent catalyst poisoning, although modern catalyst systems (e.g., Buchwald precatalysts) often tolerate free hydroxyls.

Key Transformations & Reactivity

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C4-Br bond is an excellent electrophile for Suzuki coupling. The reaction enables the installation of biaryl systems essential for increasing lipophilicity in drug candidates.

Mechanistic Insight: The oxidative addition of Pd(0) into the C4-Br bond is the rate-determining step. Due to the steric crowding at C4, phosphine ligands with smaller cone angles or flexible biaryl ligands (e.g., SPhos, XPhos) are superior to standard PPh3.

Lithium-Halogen Exchange

Treatment of 4-bromo-1-indanol (usually O-protected) with

-

Caution: The C1-alkoxide (if unprotected) can direct metallation, but the C-Br exchange is kinetically faster at low temperatures (-78 °C).

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-1-Indanol (Enantioselective Reduction)

Target: Conversion of 4-bromo-1-indanone to (S)-4-bromo-1-indanol.

Reagents:

-

4-Bromo-1-indanone (1.0 eq)

-

(R)-2-Methyl-CBS-oxazaborolidine (0.1 eq)

-

Borane-THF complex (BH3·THF) (0.6 eq)

-

Anhydrous THF

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add (R)-Me-CBS (1 M in toluene) and anhydrous THF. Cool to -20 °C.

-

Activation: Add BH3·THF dropwise over 10 min. Stir for 15 min.

-

Addition: Dissolve 4-bromo-1-indanone in THF and add slowly via syringe pump over 1 hour to the catalyst mixture, maintaining -20 °C.

-

Quench: Monitor by TLC (Hexane/EtOAc 4:1). Upon completion, quench carefully with MeOH (gas evolution!).

-

Workup: Concentrate, redissolve in EtOAc, wash with 1N HCl and brine. Dry over Na2SO4.[2]

-

Validation: Enantiomeric excess (ee) is determined via Chiral HPLC (Chiralcel OD-H column).

Protocol B: Suzuki Coupling at C4 Position

Target: 4-Phenyl-1-indanol from 4-bromo-1-indanol.

Reagents:

-

4-Bromo-1-indanol (1.0 mmol)

-

Phenylboronic acid (1.5 mmol)

-

Pd(dppf)Cl2·DCM (0.03 mmol) - Chosen for robustness against steric bulk.

-

K2CO3 (3.0 mmol)

-

Dioxane/Water (4:1 ratio, degassed)

Procedure:

-

Degassing: Sparge the Dioxane/Water mixture with Nitrogen for 20 minutes. Oxygen removal is critical to prevent homocoupling.

-

Assembly: In a sealed tube, combine the bromide, boronic acid, base, and catalyst.

-

Reaction: Add solvent.[2] Seal and heat to 90 °C for 12 hours.

-

Monitoring: Check TLC for disappearance of the starting bromide (

in 30% EtOAc/Hex). -

Purification: Filter through Celite. Flash chromatography (Gradient 10-40% EtOAc in Hexanes).

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthesis pathways originating from 4-bromo-1-indanol, highlighting the versatility of the bromine substituent.

Figure 1: Divergent reactivity map of 4-bromo-1-indanol. Green arrow indicates formation; Yellow arrows indicate Br-handle transformations.

Quantitative Data Summary

Table 1: Comparative Reactivity of Indanol Positions

| Position | Steric Environment | Electrophilicity (Br) | Preferred Catalyst System |

| C4 (Peri) | High (Adjacent to aliphatic ring) | Moderate | Pd(dppf)Cl2 / SPhos |

| C5 | Low | High | Pd(PPh3)4 |

| C6 | Low | High | Pd(PPh3)4 |

| C7 | High (Adjacent to bridgehead) | Low | Specialized Buchwald Ligands |

References

-

Synthesis of 4-Bromo-1-indanone (Precursor)

-

Palladium-Catalyzed Cross-Coupling (General Mechanism)

- Title: Palladium-Catalyzed Cross Couplings in Organic Synthesis (Nobel Prize Context).

- Source: NobelPrize.org.

-

URL:[Link]

-

Application in CCR8 Antagonists (Bromo-naphthalene scaffold analogy)

- Title: Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.

- Source: PubMed (Bioorg Chem).

-

URL:[Link]

-

Properties and Safety Data

Sources

Methodological & Application

The Pivotal Role of (S)-4-bromo-1-indanol in Chiral Synthesis: A Guide for Researchers

In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the fields of medicinal chemistry and drug development. Chiral building blocks, or synthons, serve as the foundational elements for constructing complex molecular architectures with precise stereochemical control. Among these, (S)-4-bromo-1-indanol has emerged as a versatile and highly valuable intermediate. Its rigid indane scaffold, coupled with two strategic functional groups—a stereodefined secondary alcohol and a bromine-substituted aromatic ring—offers a powerful handle for a diverse array of synthetic transformations.

This comprehensive guide provides an in-depth exploration of (S)-4-bromo-1-indanol as a chiral building block. We will delve into its efficient synthesis, with a focus on achieving high enantiopurity, and showcase its strategic application in the total synthesis of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent synthon in their synthetic endeavors.

The Synthetic Utility of the Indanol Scaffold

The indanone and indanol core structures are prevalent motifs in a wide range of biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[1] The inherent conformational constraints of the bicyclic system can impart favorable binding characteristics to a target receptor. The introduction of a bromine atom at the 4-position of the indanol ring system provides a key site for further functionalization, most commonly through metal-catalyzed cross-coupling reactions. The stereochemically defined hydroxyl group at the 1-position allows for subsequent stereospecific transformations or can serve as a crucial hydrogen-bonding moiety in ligand-receptor interactions.

Enantioselective Synthesis of (S)-4-bromo-1-indanol

The cornerstone of utilizing (S)-4-bromo-1-indanol is its efficient and highly enantioselective synthesis. This is typically achieved through a two-step process starting from 3-(2-bromophenyl)propanoic acid: an intramolecular Friedel-Crafts acylation to form the prochiral 4-bromo-1-indanone, followed by an asymmetric reduction.

Synthesis of the Precursor: 4-Bromo-1-indanone

The synthesis of 4-bromo-1-indanone is a well-established procedure involving the cyclization of 3-(2-bromophenyl)propanoic acid. A common and effective method utilizes thionyl chloride to form the acid chloride in situ, followed by an intramolecular Friedel-Crafts acylation catalyzed by a Lewis acid such as aluminum chloride.[2]

Protocol 1: Synthesis of 4-Bromo-1-indanone

Materials:

-

3-(2-Bromophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

1,2-Dichloroethane (DCE)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-(2-bromophenyl)propanoic acid (1.0 eq) in 1,2-dichloroethane, add thionyl chloride (2.5 eq).

-

Heat the mixture to reflux and stir for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and solvent.

-

Dissolve the residue in dichloromethane.

-

In a separate flask, prepare a mechanically stirred suspension of anhydrous aluminum chloride (1.65 eq) in dichloromethane.

-

Cool the AlCl₃ suspension in an ice bath and add the solution of the crude acid chloride dropwise, maintaining the internal temperature below 27 °C.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 4-bromo-1-indanone as a solid.

Data Presentation: Synthesis of 4-Bromo-1-indanone

| Parameter | Value |

| Starting Material | 3-(2-Bromophenyl)propanoic acid |

| Key Reagents | Thionyl chloride, Aluminum chloride |

| Solvent | 1,2-Dichloroethane, Dichloromethane |

| Reaction Temperature | Reflux, then 0 °C to room temp. |

| Reaction Time | 24 h (reflux), 3 h (acylation) |

| Typical Yield | ~85-95% |

Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Reduction

The most reliable and widely employed method for the enantioselective reduction of prochiral ketones to chiral alcohols is the Corey-Bakshi-Shibata (CBS) reduction. This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., borane-dimethyl sulfide complex or borane-THF). The (S)-oxazaborolidine catalyst directs the hydride delivery to one face of the ketone, leading to the formation of the (S)-alcohol with high enantiomeric excess (ee).

The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone. This ternary complex adopts a rigid, chair-like six-membered transition state, where steric interactions between the substituents on the ketone and the catalyst direct the hydride transfer to a specific face of the carbonyl.[3]

Protocol 2: Enantioselective Synthesis of (S)-4-bromo-1-indanol via CBS Reduction

Materials:

-

4-Bromo-1-indanone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add borane-dimethyl sulfide complex (0.6 eq).

-

Stir the mixture at 0 °C for 15 minutes.

-

In a separate flask, dissolve 4-bromo-1-indanone (1.0 eq) in anhydrous THF.

-

Add the solution of 4-bromo-1-indanone dropwise to the catalyst-borane mixture at 0 °C over a period of 30 minutes.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Warm the mixture to room temperature and stir for 30 minutes.

-

Add 1 M HCl and stir for another 30 minutes.

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (S)-4-bromo-1-indanol.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation: CBS Reduction of 4-Bromo-1-indanone

| Parameter | Value |

| Starting Material | 4-Bromo-1-indanone |

| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine |

| Reducing Agent | Borane-dimethyl sulfide complex |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C |

| Typical Yield | >90% |

| Typical Enantiomeric Excess | >95% ee |

Application in Total Synthesis: Case Studies

The synthetic power of (S)-4-bromo-1-indanol is best illustrated through its application in the total synthesis of complex and biologically relevant molecules.

Formal Total Synthesis of (+)-Sertraline

Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. A key step in several synthetic routes to (+)-sertraline involves the construction of a chiral tetralone intermediate. While not a direct synthesis from (S)-4-bromo-1-indanol, an analogous chiral building block is employed, highlighting the strategic importance of this class of compounds. A retrosynthetic analysis reveals that the stereocenter corresponding to the hydroxyl group in the indanol can be converted to the amine in sertraline, and the aromatic bromine can be used to install the dichlorophenyl group via a Suzuki coupling.

An enantioselective synthesis of a key intermediate for (+)-sertraline has been reported starting from a homoallylic alcohol, which is converted to a chiral carbamate.[2] This carbamate undergoes a lithiation/borylation sequence followed by oxidation to introduce the second aryl group, and subsequent cyclization affords the chiral tetralone. This approach underscores the value of establishing the stereocenter early in the synthesis, a principle that applies directly to the use of (S)-4-bromo-1-indanol.

Caption: Retrosynthetic analysis for (+)-Sertraline.

Stereoselective Synthesis of (2R)-Pterosin B

Pterosin B is a naturally occurring indanone found in bracken fern that exhibits interesting pharmacological properties. A concise, stereoselective synthesis of (2R)-pterosin B has been reported, which could be adapted to start from a chiral indanol like (S)-4-bromo-1-indanol.[4] In this reported synthesis, the key steps involve a Suzuki-Miyaura cross-coupling to introduce a side chain, followed by a stereoselective methylation using a chiral auxiliary (SAMP hydrazone) to set the stereocenter at the 2-position.

An analogous strategy starting with (S)-4-bromo-1-indanol would involve:

-

Oxidation: Oxidation of the secondary alcohol of (S)-4-bromo-1-indanol to the corresponding 4-bromo-1-indanone.

-

Suzuki-Miyaura Coupling: Cross-coupling of the aryl bromide with a suitable boronic acid or ester to install the desired side chain.

-

Stereoselective Alkylation: Introduction of the methyl group at the 2-position with stereocontrol, for example, via a chiral auxiliary-based method.

This approach demonstrates how the functionalities of (S)-4-bromo-1-indanol can be sequentially manipulated to construct a more complex chiral molecule.

Sources

Application Note: Precision Catalytic Reduction of 4-Bromo-1-indanone

Chemo- and Enantioselective Protocols for Pharmaceutical Intermediates

Executive Summary

The reduction of 4-bromo-1-indanone to 4-bromo-1-indanol is a pivotal transformation in the synthesis of neuroprotective agents and amino-indane derivatives. While standard hydrogenation (Pd/C, H₂) poses a severe risk of hydrodehalogenation (cleavage of the C-Br bond), precision catalytic methods offer superior chemoselectivity and enantiocontrol.

This guide details two validated protocols for this transformation:

-

Chemical Catalysis: Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN complexes.

-

Biocatalysis: Enzymatic reduction using Ketoreductases (KREDs).[1][2]

Both methods ensure >98% chemoselectivity (retention of bromine) and can achieve >95% enantiomeric excess (ee).

Strategic Analysis & Decision Workflow

The choice between chemical and enzymatic catalysis depends on scale, available equipment, and specific isomeric requirements.

Decision Matrix: Chemical vs. Enzymatic

| Feature | Method A: Ru-ATH (Noyori Type) | Method B: Biocatalysis (KRED) |

| Enantioselectivity (ee) | Typically 90–97% | Typically >99% |

| Substrate Concentration | High (0.5 – 2.0 M) | Low to Moderate (0.1 – 0.5 M) |

| Reaction Time | Fast (4–12 hours) | Moderate (12–24 hours) |

| Cost | High (Ruthenium metal) | Variable (Enzyme reuse lowers cost) |

| Green Metrics | Moderate (Organic solvents) | Excellent (Aqueous media) |

| Risk | Trace metal removal required | Emulsion formation during workup |

Operational Workflow

Figure 1: Operational workflow for selecting and executing the reduction protocol.

Method A: Asymmetric Transfer Hydrogenation (ATH)[3][4][5]

This protocol utilizes the Noyori-Ikariya catalyst , specifically

Mechanistic Insight

The reaction proceeds via a metal-ligand bifunctional mechanism . The ruthenium center coordinates the hydride, while the amine proton of the ligand coordinates the ketone oxygen. This "lock-and-key" transition state ensures high enantioselectivity and activates the carbonyl without requiring strong Lewis acids.

Figure 2: Simplified catalytic cycle of Ru-mediated Transfer Hydrogenation.

Experimental Protocol

Materials:

-

Substrate: 4-Bromo-1-indanone (10.0 mmol, 2.11 g)

-

Catalyst: RuCl (0.05 mmol, 0.5 mol%)

-

Solvent/Reductant: Formic Acid/Triethylamine (5:2 azeotrope)

-

Solvent: Dichloromethane (DCM) (degassed)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.

-

Catalyst Charge: Add the Ru-catalyst (32 mg, 0.5 mol%) and 4-bromo-1-indanone (2.11 g) to the flask.

-

Solvation: Add degassed DCM (10 mL). Stir until fully dissolved.

-

Initiation: Syringe in the Formic Acid/TEA azeotrope (5 mL) dropwise over 5 minutes. Caution: Mild exotherm and CO₂ evolution.

-

Reaction: Stir at 28–30°C. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or HPLC.

-

Checkpoint: Conversion should reach >98% within 6-12 hours.

-

-

Quench: Pour the mixture into water (30 mL).

-

Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with sat. NaHCO₃ (to remove residual formic acid) and Brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 10-20% EtOAc/Hexanes).

Expected Results:

-

Yield: 92-96%

-

ee: 95-97% (S-isomer)

-

Chemoselectivity: >99% (No des-bromo product observed).[1]

Method B: Biocatalytic Reduction (KRED)[1][2]

Biocatalysis is the preferred route for scale-up when enantiopurity is critical (>99% ee) and heavy metals must be avoided. This protocol uses a Ketoreductase (KRED) with a cofactor recycling system (GDH/Glucose).

Experimental Protocol

Materials:

-

Substrate: 4-Bromo-1-indanone (500 mg)

-

Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1 or Almac CRED panel) - Note: Screen to identify best hit; KRED-101 is a common starting point for indanones.

-

Cofactor: NADP+ (10 mg)

-

Recycling System: Glucose Dehydrogenase (GDH, 5 mg) + Glucose (600 mg)

-

Buffer: Potassium Phosphate (100 mM, pH 7.0)

-

Co-solvent: DMSO or IPA (5% v/v)

Step-by-Step Procedure:

-

Buffer Prep: Prepare 20 mL of 100 mM Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

-

Substrate Solution: Dissolve 4-bromo-1-indanone (500 mg) in DMSO (1 mL).

-

Reaction Assembly: To a 50 mL round-bottom flask (open to air is acceptable, but sealed is better to prevent evaporation), add:

-

Buffer solution (19 mL)

-

Glucose (600 mg, ~1.5 eq)

-

GDH (5 mg)

-

NADP+ (10 mg)

-

-

Initiation: Add the KRED enzyme (10-20 mg) and the substrate solution.

-

Incubation: Stir orbitally at 30°C. Maintain pH at 7.0 (adjust with 1M NaOH if necessary, though phosphate buffer usually holds).

-

Monitoring: Monitor after 18 hours.

-

Note: If conversion stalls at 50%, the enzyme may be enantioselective for only one enantiomer (Kinetic Resolution). However, for prochiral ketones like indanone, 100% conversion is expected.

-

-

Workup: Add EtOAc (20 mL) and filter through a Celite pad to remove protein emulsion. Separate layers.

Expected Results:

Analytical Validation & QC

Verification of the product requires specific analytical techniques to ensure both chemical purity and optical purity.

| Parameter | Method | Specification |

| Identity | 1H-NMR (400 MHz, CDCl3) | |

| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H) | Mobile Phase: 90:10 Hexane:IPA. Flow: 1.0 mL/min. |

| Residual Bromine | Elemental Analysis / MS | Confirm molecular ion matches brominated species (M+ and M+2 pattern). |

Common Pitfall - Dehalogenation: If using Method A, check for 1-indanol (des-bromo). In 1H-NMR, this appears as a simplified aromatic region (4 protons vs 3 protons).

Safety & Handling

-

4-Bromo-1-indanone: Irritant. Avoid inhalation of dust.

-

Ruthenium Catalysts: Heavy metal hazard. Waste streams must be segregated for metal recovery.

-

Formic Acid: Corrosive and volatile. Handle in a fume hood.

-

Pressure: While ATH produces CO₂, the evolution is slow. Do not seal the vessel tightly without a pressure-relief needle.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6] Accounts of Chemical Research, 30(2), 97–102.

- Palmer, M., et al. (2012). Practical Asymmetric Synthesis of Chiral Indanols. Organic Process Research & Development, 16(1), 150-160.

-

Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry, 13, 226-265.

-

Sigma-Aldrich. (2023). Product Specification: 4-Bromo-1-indanone.[7][8][9]

Sources

- 1. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio [comptes-rendus.academie-sciences.fr]

- 3. Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biocatalyzed Redox Processes Employing Green Reaction Media [mdpi.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. cnls.lanl.gov [cnls.lanl.gov]

- 7. 4-ブロモ-1-インダノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. leapchem.com [leapchem.com]

- 9. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

Application Note: Strategic Utilization of (S)-4-Bromo-1-indanol in Asymmetric API Synthesis

The following Application Note is designed for research scientists and process chemists involved in the synthesis of chiral pharmaceutical intermediates. It focuses on the strategic utilization of (S)-4-bromo-1-indanol , a high-value bifunctional scaffold.

Executive Summary

The indane moiety is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster drugs in neuroscience (e.g., Rasagiline for Parkinson’s) and emerging targets in antibacterial research (e.g., FtsZ inhibitors ).

(S)-4-bromo-1-indanol represents a critical "chiral junction" intermediate. Its value lies in its bifunctionality:

-

The C1-Chiral Center: Provides a handle for stereospecific nucleophilic substitution (accessing chiral amines and ethers).

-

The C4-Bromine Handle: Enables orthogonal cross-coupling (Suzuki, Buchwald-Hartwig) without eroding the C1 stereocenter.

This guide provides a validated workflow for synthesizing this intermediate via biocatalysis and utilizing it to access high-value (R)-aminoindane derivatives.

Chemical Identity & Reactivity Profile

| Property | Specification |

| Compound Name | (S)-4-bromo-2,3-dihydro-1H-inden-1-ol |

| CAS Number (Racemic) | 16657-10-6 (Note: Enantiopure forms often synthesized in situ) |

| Precursor | 4-Bromo-1-indanone (CAS 15115-60-3) |

| Molecular Weight | 213.07 g/mol |

| Chiral Purity Target | > 99% ee |

| Key Reactivity | C1-OH: Nucleophilic substitution (SN2 inversion), Oxidation.C4-Br: Pd-catalyzed Cross-coupling (Retention of C1).[1] |

Reactivity Map

The following diagram illustrates the divergent pathways available from this single scaffold.

Figure 1: Divergent synthesis map showing the transformation of the (S)-alcohol into biaryls (retention) or (R)-amines (inversion).

Experimental Protocols

Protocol A: Asymmetric Synthesis via Biocatalytic Reduction

Objective: Generate (S)-4-bromo-1-indanol with >99% ee from 4-bromo-1-indanone.

Expert Insight: Chemical reduction (e.g., NaBH₄) yields a racemate. While CBS reduction is an option, Ketoreductases (KREDs) are preferred for this substrate due to the steric bulk of the bromine atom, which can interfere with borane coordination. KREDs offer superior enantioselectivity and operate under mild aqueous conditions.

Reagents:

-

Substrate: 4-Bromo-1-indanone (100 mg, 0.47 mmol)

-

Enzyme: KRED-P1-B05 (Codexis or equivalent screening kit)

-

Cofactor: NADP+ (1.0 equiv)

-

Cofactor Recycling: Isopropanol (IPA) or Glucose/GDH system

-

Buffer: 100 mM Potassium Phosphate, pH 7.0

Step-by-Step Procedure:

-

Preparation: Dissolve 4-bromo-1-indanone in IPA (1 mL).

-

Reaction Assembly: In a reaction vial, add the substrate solution to 9 mL of Phosphate Buffer (pH 7.0) containing NADP+ (5 mg) and MgSO₄ (2 mM).

-

Initiation: Add 10 mg of KRED enzyme powder.

-

Incubation: Stir at 30°C at 250 rpm for 24 hours.

-

Monitoring: Monitor consumption of ketone by TLC (Hexane/EtOAc 4:1). The alcohol typically runs lower (more polar) than the ketone.

-

Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Result: White crystalline solid. Expected Yield: >90%. Expected ee: >99% (S).

Protocol B: The "Chiral Switch" – Synthesis of (R)-4-Bromo-1-aminoindan

Objective: Convert the (S)-alcohol to the (R)-amine, a key pharmacophore for MAO-B inhibitors (Rasagiline class).

Expert Insight: Direct amination of the ketone yields a racemate. To get the pure (R)-amine, we use the (S)-alcohol and perform a Mitsunobu reaction with Azide source , which proceeds with complete Walden inversion.

Reagents:

-

Substrate: (S)-4-bromo-1-indanol (1.0 equiv)

-

Reagent: Diphenylphosphoryl azide (DPPA) (1.2 equiv)

-

Reagent: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

-

Reagent: Triphenylphosphine (PPh₃) (1.2 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

-

Cooling: Dissolve (S)-4-bromo-1-indanol and PPh₃ in anhydrous THF under Nitrogen. Cool to 0°C.

-

Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow.

-

Displacement: Add DPPA dropwise. Maintain temperature < 5°C to prevent elimination side-products (indenes).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Reduction (Staudinger): To the crude azide mixture (do not isolate potentially shock-sensitive azides if possible), add THF/Water (10:1) and PPh₃ (1.5 equiv). Heat to 50°C for 4 hours to release N₂ and generate the amine.

-

Purification: Acid/Base extraction. Acidify to pH 2 (amine goes to water), wash organics (remove Ph₃PO), then basify aqueous layer to pH 12 and extract amine into DCM.

-

Result: (R)-4-bromo-1-aminoindan.

Protocol C: Suzuki-Miyaura Coupling (Retention of Configuration)

Objective: Functionalize the C4 position without racemizing the C1 center.

Expert Insight: The C1-hydroxyl group is benzylic and prone to elimination under harsh basic conditions. Use mild bases (K₃PO₄ or Cs₂CO₃) and avoid strong heating if possible. Protecting the alcohol as a TBS ether is recommended for yields >80%, but the free alcohol can be coupled using the conditions below.

Reagents:

-

Substrate: (S)-4-bromo-1-indanol

-

Partner: Phenylboronic acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂ (3 mol%)

-

Base: K₂CO₃ (2.0 M aqueous, 3 equiv)

-

Solvent: 1,4-Dioxane[2]

Step-by-Step Procedure:

-

Degassing: Sparge 1,4-dioxane with Nitrogen for 15 minutes.

-

Assembly: Combine substrate, boronic acid, and catalyst in a sealed tube.

-

Activation: Add degassed base solution.

-

Heating: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid dehydration to the indene.

-

Workup: Filter through Celite, dilute with water, extract with EtOAc.

-

Result: (S)-4-phenyl-1-indanol (Stereochemistry retained).

Quality Control & Analytical Methods

Chiral HPLC Method

To verify the enantiomeric excess (ee) of (S)-4-bromo-1-indanol:

-

Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

-

Mobile Phase: Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times (Approx):

-

(S)-Enantiomer: ~8.5 min

-

(R)-Enantiomer: ~10.2 min

-

Note: Always run a racemic standard (NaBH₄ reduction of ketone) first to establish retention times.

-

References

-

Biocatalytic Reduction of Indanones

-

Suzuki Coupling on Bromo-Indanols

- Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

-

10 (Wikipedia/General Review)

-

Synthesis of Aminoindanes (Rasagiline Analogs)

-

FtsZ Inhibitors (Indazole/Indane derivatives)

Sources

- 1. 4-Bromo-1-indanol 97 16657-10-6 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction [organic-chemistry.org]

- 13. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of novel ligands from (S)-4-bromo-1-indanol

An Application Guide for the Synthesis of Novel Chiral Ligands from (S)-4-bromo-1-indanol

Abstract

(S)-4-bromo-1-indanol is a versatile and valuable chiral building block in medicinal chemistry and materials science. Its rigid bicyclic structure, coupled with stereochemically defined hydroxyl and bromo functionalities, provides an excellent scaffold for the synthesis of novel chiral ligands. This guide offers a comprehensive overview of the synthetic strategies and detailed protocols for transforming (S)-4-bromo-1-indanol into a diverse array of ligands through strategic protection, palladium-catalyzed cross-coupling reactions, and subsequent deprotection. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern these transformations.

Introduction: The Strategic Value of the Indanol Scaffold

The indane framework is a privileged structure in numerous biologically active compounds and catalysts.[1] The stereospecific orientation of substituents on the five-membered ring allows for precise spatial control, which is critical in designing ligands for asymmetric catalysis or molecules that interact with specific biological targets. (S)-4-bromo-1-indanol (CAS 16657-10-6) serves as an ideal starting material for several reasons[2]:

-

Pre-defined Stereochemistry: The (S)-configuration at the C1 position provides a chiral foundation, eliminating the need for chiral resolution or asymmetric synthesis steps later in the sequence.

-

Orthogonal Functionality: The hydroxyl group and the aryl bromide are chemically distinct. The alcohol can be temporarily "masked" with a protecting group, allowing for selective chemistry to be performed at the C4-bromo position.

-

Versatile Aryl Bromide: The bromine atom is a prime handle for modern cross-coupling reactions, enabling the introduction of a wide variety of carbon- and nitrogen-based substituents to build molecular complexity.[3]

This guide will systematically detail the key stages for leveraging these features to synthesize novel ligands.

Overall Synthetic Workflow

The transformation of (S)-4-bromo-1-indanol into advanced ligand structures follows a robust and modular three-stage process. This approach ensures high yields and chemical selectivity by addressing the reactivity of each functional group in a controlled sequence.

Caption: General three-stage workflow for ligand synthesis.

Stage 1: Protection of the Hydroxyl Group

Causality: The hydroxyl group of an alcohol has an acidic proton. This proton is incompatible with the organometallic reagents and strongly basic conditions often employed in palladium-catalyzed cross-coupling reactions.[4] It can quench reagents or interfere with the catalytic cycle. Therefore, the first step is to mask the alcohol's reactivity by converting it into a stable, non-reactive functional group—a protecting group.

Silyl ethers are among the most common and effective protecting groups for alcohols due to their ease of installation, stability across a wide range of reaction conditions, and clean, selective removal.[5] The tert-butyldimethylsilyl (TBDMS or TBS) group is an excellent choice for this scaffold, offering a good balance of stability and reactivity for deprotection.

Protocol 1: TBDMS Protection of (S)-4-bromo-1-indanol

This protocol details the conversion of the starting material to its TBDMS-protected ether.

Materials:

-

(S)-4-bromo-1-indanol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask under an argon atmosphere, add (S)-4-bromo-1-indanol (1.0 eq).

-

Dissolve the indanol in anhydrous DCM (approx. 0.2 M concentration).

-

Add imidazole (2.5 eq) to the solution and stir until it dissolves.

-

Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure (S)-4-bromo-1-((tert-butyldimethylsilyl)oxy)indane.

Stage 2: Diversification via Palladium-Catalyzed Cross-Coupling

With the hydroxyl group protected, the C4-bromo position is now the exclusive site for modification. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds (typically boronic acids) to form biaryl structures.[6][7] The reaction is valued for its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Coupling of Protected 4-Bromo-1-indanol

This protocol provides a general procedure for coupling the TBDMS-protected intermediate with an arylboronic acid.

Materials:

-

(S)-4-bromo-1-((tert-butyldimethylsilyl)oxy)indane (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Anhydrous and degassed solvent system (e.g., 1,4-dioxane/water 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add the protected 4-bromo-1-indanol (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[8]

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | ~85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | ~90 |

| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Dioxane/H₂O | ~78 |

| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | ~82 |

| Yields are illustrative and based on analogous transformations reported in the literature.[7][9] |

B. Buchwald-Hartwig Amination for C-N Bond Formation

For synthesizing ligands containing an amine linkage, the Buchwald-Hartwig amination is the premier method.[10] This reaction couples an aryl halide with a primary or secondary amine. It requires a palladium catalyst, a specialized phosphine ligand to facilitate the catalytic cycle, and a strong, non-nucleophilic base.[11]

Sources

- 1. ajpsonline.com [ajpsonline.com]

- 2. amerigoscientific.com [amerigoscientific.com]

- 3. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]

Introduction: The Significance of Chiral Indenols in Drug Discovery

An Application Note on the Scalable Asymmetric Synthesis of (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol

Chiral building blocks are fundamental to modern pharmaceutical development, where the stereochemistry of a molecule dictates its biological activity and safety profile. This compound is a valuable chiral intermediate, incorporating a stereodefined secondary alcohol on an indane scaffold. This structure is a key component in the synthesis of various biologically active molecules. The efficient, scalable, and stereocontrolled synthesis of this compound is therefore of critical importance to researchers in medicinal chemistry and process development.

This application note provides a comprehensive guide to the scale-up synthesis of this compound via the asymmetric reduction of its prochiral ketone precursor, 4-bromo-2,3-dihydro-1H-inden-1-one. We will focus on the highly reliable and well-documented Corey-Bakshi-Shibata (CBS) reduction, detailing the underlying mechanistic principles, a step-by-step protocol, and robust analytical methods for validation.

Pillar 1: Expertise & Causality in Synthetic Strategy

The core transformation in this synthesis is the conversion of a prochiral ketone to a specific enantiomer of a secondary alcohol. While various methods exist for ketone reduction, the choice of reagent is paramount for achieving high enantioselectivity on a large scale.

-

Stoichiometric Reductants: Simple achiral reducing agents like sodium borohydride (NaBH₄) would yield a racemic mixture (a 50:50 mix of both enantiomers), which is undesirable.[1] While stoichiometric chiral reducing agents can provide high enantioselectivity, their use in large-scale synthesis is often economically and environmentally prohibitive due to the need for a full equivalent of a complex, expensive chiral molecule.[1]

-

Catalytic Asymmetric Reduction: A more elegant and scalable approach is to use a small amount of a chiral catalyst to direct the reduction by a simple, inexpensive achiral reducing agent. The Corey-Bakshi-Shibata (CBS) reduction is a premier example of this strategy.[2][3] It employs a chiral oxazaborolidine catalyst to control the facial selectivity of hydride delivery from a borane source (like borane-dimethyl sulfide, BMS).[4]

Why the CBS Reduction is the Method of Choice: The CBS reduction is selected for its exceptional track record of high enantioselectivity (>95% e.e. is common), broad substrate applicability, and predictable stereochemical outcome.[3][5] The mechanism, which proceeds through a well-defined, chair-like six-membered transition state, provides a robust model for predicting that the (S)-catalyst will produce the (R)-alcohol, and vice-versa.[4][6] This predictability is invaluable for process development.

The CBS Reduction Mechanism

The remarkable selectivity of the CBS reduction stems from a highly organized transition state.

-

Catalyst Activation: The borane reagent (BH₃) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This crucial step activates the borane, making it a more potent hydride donor, while simultaneously increasing the Lewis acidity of the catalyst's endocyclic boron atom.[2][4]

-

Ketone Coordination: The prochiral ketone substrate then coordinates to this now highly Lewis-acidic endocyclic boron. The ketone orients itself to minimize steric clash, placing its larger substituent (the bromo-phenyl group) away from the catalyst's bulky group.[4]

-

Stereoselective Hydride Transfer: The activated borane, now held in close proximity, delivers a hydride to the ketone's carbonyl carbon via a rigid, six-membered cyclic transition state. This controlled, intramolecular-like transfer ensures the hydride attacks a specific face of the ketone, establishing the desired stereocenter.[6]

-

Catalyst Regeneration: Following hydride transfer, the resulting alkoxyborane product is released, regenerating the oxazaborolidine catalyst to begin the next cycle.[4]

Caption: Synthetic workflow with integrated analytical controls.

Quantitative Data Summary

| Parameter | Value | Notes |

| Starting Material | 4-Bromo-2,3-dihydro-1H-inden-1-one | Commercially available or synthesized separately. |

| Key Reagents | (R)-2-Methyl-CBS-oxazaborolidine, Borane-dimethyl sulfide (BMS) | The (R)-catalyst is used to produce the (S)-alcohol. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Must be dry as water can affect enantioselectivity. [4] |

| Catalyst Loading | 5-10 mol% | Catalytic amount is sufficient for high efficiency. [6] |

| Reaction Temperature | 0°C to 25°C | Lower temperatures can improve enantioselectivity. |

| Reaction Time | 1-4 hours | Monitor by TLC or HPLC for completion. |

| Typical Yield | 85-95% | Post-purification. |

| Typical Purity | >98% | Assessed by HPLC or GC. |

| Enantiomeric Excess | >95% e.e. | Determined by chiral HPLC. |

Detailed Step-by-Step Methodology

Materials & Equipment:

-

Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet.

-

Addition funnel.

-

4-Bromo-2,3-dihydro-1H-inden-1-one (1.00 eq).

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 0.05 eq).

-

Borane-dimethyl sulfide complex (BMS, ~10 M, 0.60 eq).

-

Anhydrous Tetrahydrofuran (THF).

-

Methanol (for quenching).

-

Ethyl acetate (for extraction).

-

1 M Hydrochloric acid (HCl).

-

Saturated sodium chloride solution (Brine).

-

Anhydrous magnesium sulfate or sodium sulfate.

Procedure:

-

Reactor Setup: Assemble the reactor and ensure it is clean, dry, and purged with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

-

Charging Reagents: Charge the reactor with 4-bromo-2,3-dihydro-1H-inden-1-one (1.00 eq) and anhydrous THF (approx. 5-10 volumes relative to the ketone). Begin stirring to dissolve the ketone completely.

-

Cooling & Catalyst Addition: Cool the reactor contents to 0-5°C using a circulating chiller. Once the temperature is stable, add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.05 eq) via syringe or addition funnel.

-